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Introduction
Substituted tryptamines are a class of compounds featuring the tryptamine backbone, an indole

ring system connected to an amino group by an ethyl sidechain.[1] This scaffold is present in

numerous biologically active molecules, including neurotransmitters like serotonin and

psychedelic compounds like psilocybin.[1] Consequently, synthetic routes to novel substituted

tryptamines are of significant interest in medicinal chemistry and drug development. 6-
Benzyloxyindole serves as a versatile and crucial starting material for the synthesis of 6-

hydroxy-substituted tryptamines, as the benzyl group acts as a stable protecting group for the

hydroxyl functionality, which can be removed in the final stages of a synthesis.

This document provides detailed protocols and application notes for several established

synthetic routes to convert 6-benzyloxyindole into a variety of substituted tryptamines. The

methods discussed include the Speeter-Anthony synthesis via a glyoxylamide intermediate and

a route involving a nitrovinylindole intermediate, followed by the final deprotection step.

Overall Synthetic Workflow
The synthesis of substituted tryptamines from 6-benzyloxyindole can be approached through

several key pathways. The choice of route often depends on the desired substitution on the

amine and the availability of reagents. The following diagram illustrates the primary synthetic

transformations described in these notes.
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Caption: General synthetic pathways from 6-benzyloxyindole to tryptamines.
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Route 1: Speeter-Anthony Synthesis via
Glyoxylamide Intermediate
This route is highly versatile for producing N-substituted tryptamines. It involves an initial

Friedel-Crafts acylation of 6-benzyloxyindole at the electron-rich C3 position with oxalyl

chloride, followed by amidation with a primary or secondary amine to form a glyoxylamide. The

final step is the reduction of both the amide and ketone functionalities, typically with a strong

reducing agent like lithium aluminum hydride (LiAlH₄). A similar procedure has been

successfully applied to the synthesis of 4-hydroxy-N-isopropyltryptamine from 4-

benzyloxyindole.[2]
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Caption: Workflow for the Speeter-Anthony synthesis.
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Experimental Protocol 1: Synthesis of 6-Benzyloxy-N,N-
dimethyltryptamine
Step 1: Acylation and Amidation to form N,N-Dimethyl-6-benzyloxyindole-3-glyoxylamide

Dissolve 6-benzyloxyindole (1.0 eq) in anhydrous diethyl ether (Et₂O) in a flask equipped

with a dropping funnel and a nitrogen inlet.

Cool the solution to 0 °C in an ice bath.

Add oxalyl chloride (2.0 eq) dropwise to the stirred solution.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 2 hours. An intermediate precipitate of the glyoxylyl chloride is expected to form.

Cool the mixture back to 0 °C and add a solution of dimethylamine (excess, ~4.0 eq, e.g.,

40% solution in water or gas bubbled through the solvent) dropwise.

Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

Quench the reaction by carefully adding water. Separate the organic layer, wash with brine,

dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Purify the resulting crude product by silica gel column chromatography to yield the

glyoxylamide.

Step 2: Reduction to 6-Benzyloxy-N,N-dimethyltryptamine

Carefully add lithium aluminum hydride (LiAlH₄) (approx. 4.0 eq) to a flask containing

anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C.

Add a solution of the N,N-dimethyl-6-benzyloxyindole-3-glyoxylamide (1.0 eq) in anhydrous

THF dropwise to the LiAlH₄ suspension.

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours,

monitoring the reaction by TLC.
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Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water,

followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or

ethyl acetate.

Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure

to yield the crude tryptamine.

Further purification can be achieved via column chromatography or recrystallization.

Data Summary
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Route 2: Henry Reaction via Nitrovinylindole
Intermediate
This pathway first introduces a formyl group at the C3 position of the indole ring using the

Vilsmeier-Haack reaction.[3][4][5] The resulting 6-benzyloxyindole-3-carbaldehyde then

undergoes a Henry condensation with a nitroalkane, such as nitromethane, to produce a 3-(2-
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nitrovinyl)indole derivative.[6] The final step is the reduction of the nitro group and the alkene to

form the tryptamine sidechain, which can be accomplished with LiAlH₄.[7]
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Caption: Workflow for the Henry reaction pathway.

Experimental Protocol 2: Synthesis of 6-
Benzyloxytryptamine
Step 1: Vilsmeier-Haack Formylation

In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide

(DMF) (excess, ~5.0 eq) to 0 °C.

Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the temperature below 10

°C. The formation of the Vilsmeier reagent is exothermic.

Stir the mixture for 30 minutes at 0 °C, then add a solution of 6-benzyloxyindole (1.0 eq) in

DMF.

Allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-3 hours.

Cool the reaction mixture and pour it onto crushed ice, followed by the addition of aqueous

sodium hydroxide until the solution is alkaline (pH > 8).

The product aldehyde will precipitate. Collect the solid by filtration, wash thoroughly with

water, and dry. Recrystallization from ethanol or a similar solvent can be used for purification.

Step 2: Henry Reaction

To a solution of 6-benzyloxyindole-3-carbaldehyde (1.0 eq) in nitromethane (used as

reagent and solvent), add ammonium acetate (NH₄OAc) (1.2 eq).

Heat the mixture to reflux (approx. 100 °C) for 1-2 hours.

Cool the reaction mixture. The product, 6-benzyloxy-3-(2-nitrovinyl)indole, will often

crystallize out.

Collect the solid product by filtration and wash with cold ethanol to afford the pure nitrovinyl

derivative.
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Step 3: Reduction to 6-Benzyloxytryptamine

Prepare a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF in a flask under nitrogen at 0

°C.

Slowly add the solid 6-benzyloxy-3-(2-nitrovinyl)indole (1.0 eq) in portions to the stirred

LiAlH₄ suspension. Caution: The reaction can be vigorous.

After the addition is complete, stir the reaction at room temperature for 1 hour, then heat to

reflux for 3-4 hours until the starting material is consumed (monitor by TLC).

Cool the reaction to 0 °C and perform a Fieser workup as described in Protocol 1, Step 2.

Extract the product from the aqueous layer with ethyl acetate, combine the organic layers,

dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude 6-

benzyloxytryptamine. Purify as needed by column chromatography.
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Final Step: Catalytic Debenzylation
To obtain the final 6-hydroxytryptamine derivatives, the benzyl ether protecting group must be

removed. The most common and effective method is catalytic transfer hydrogenation or

hydrogenation with H₂ gas. Pearlman's catalyst (palladium hydroxide on carbon) is particularly

effective for N-benzyl deprotection without cleaving benzyl ethers, while standard palladium on

carbon (Pd/C) is used for cleaving benzyl ethers.[8]
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Caption: Debenzylation of the tryptamine product.
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Experimental Protocol 3: Debenzylation to 6-
Hydroxytryptamine

Dissolve the 6-benzyloxy-substituted tryptamine (1.0 eq) in ethanol (EtOH) or methanol

(MeOH).

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

For hydrogenation with H₂ gas: Place the mixture in a hydrogenation apparatus, flush with

nitrogen, then fill with hydrogen gas (from a balloon or pressurized vessel). Stir vigorously at

room temperature until TLC analysis indicates complete consumption of the starting material

(typically 4-24 hours).

For transfer hydrogenation: Add ammonium formate (4-5 eq) to the solution and heat to

reflux for 1-3 hours.[9]

After the reaction is complete, filter the mixture through a pad of Celite to remove the

catalyst, washing the pad with additional solvent.

Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxytryptamine. The

product is often prone to oxidation and should be handled under an inert atmosphere and

purified promptly if necessary.
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Application: Pictet-Spengler Reaction
The synthesized tryptamines serve as valuable precursors for more complex heterocyclic

structures. A primary application is the Pictet-Spengler reaction, where a β-arylethylamine (like

tryptamine) condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure

to form a tetrahydro-β-carboline.[11][12] This reaction is fundamental in the synthesis of many

alkaloids.[13][14]
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Caption: Mechanism of the Pictet-Spengler reaction.
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This application note provides a robust framework for researchers to synthesize a range of

substituted tryptamines starting from 6-benzyloxyindole, a readily available precursor. The

protocols are based on well-established chemical transformations and can be adapted for

various substitution patterns, facilitating the exploration of new chemical space in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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